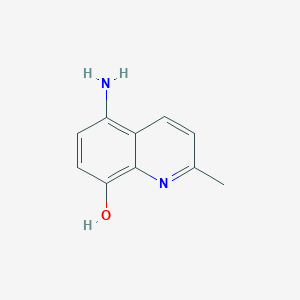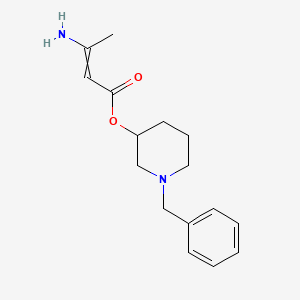
5-amino-2-methylquinolin-8-ol
Vue d'ensemble
Description
5-amino-2-methylquinolin-8-ol is a quinoline derivative with significant potential in various fields of scientific research. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes an amino group at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position on the quinoline ring, making it a unique and versatile molecule.
Mécanisme D'action
Target of Action
5-Amino-2-methylquinolin-8-ol, also known as 5-amino-2-methyl-8-Quinolinol or 5-Amino-8-hydroxy-2-methylquinoline, is a derivative of quinoline . Quinoline and its derivatives are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, particularly in drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets through complex formation . For instance, they can undergo complexation with transition metal complexes . In the context of anticancer activity, quinoline derivatives have been found to interact with the PI3K/AKT/mTOR pathway proteins .
Biochemical Pathways
Quinoline derivatives have been found to interact with the pi3k/akt/mtor pathway , which plays a role in multiple cancers by apoptosis and cell proliferation .
Pharmacokinetics
It is noted that quinoline derivatives are predicted to satisfy the adme profile .
Result of Action
Quinoline derivatives have been found to exhibit pronounced antioxidant activity , and some have shown significant cytotoxicity in drug-resistant cells .
Action Environment
It is known that the anticancer activity of quinoline scaffold was found to be dependent on the position of the substituents . Moreover, the more cytotoxic ligands preferentially stabilize the lower oxidation state of the metal ions .
Analyse Biochimique
Biochemical Properties
It is known that this compound is a methyl substituted quinolinol derivative that shows fungicidal property . It can also undergo complexation with transition metal complexes .
Cellular Effects
It has been found that quinoline derivatives have shown substantial biological activities . For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active against a non-small cell lung cancer cell line, A549 .
Molecular Mechanism
It is known that quinoline derivatives can interact with various biomolecules and exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point and other physical properties that can be measured .
Dosage Effects in Animal Models
Animal models are often used in biomedical research to study the effects of various compounds, including their dosage effects .
Metabolic Pathways
It is known that amino acid metabolism plays a crucial role in health and disease .
Subcellular Localization
Prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methylquinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and appropriate reagents for functional group modifications.
Hydroxylation: The hydroxyl group at the 8th position can be introduced through oxidation reactions using reagents like potassium permanganate or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-2-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Alkyl halides, acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Alkylated or acylated quinoline derivatives.
Applications De Recherche Scientifique
5-amino-2-methylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antimalarial activities.
Industry: Utilized in the development of dyes, catalysts, and materials with specific electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylquinolin-8-ol: Lacks the amino group at the 5th position.
5-aminoquinolin-8-ol: Lacks the methyl group at the 2nd position.
8-hydroxyquinoline: Lacks both the amino and methyl groups.
Uniqueness
5-amino-2-methylquinolin-8-ol is unique due to the presence of both the amino and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various applications, distinguishing it from other quinoline derivatives.
Propriétés
IUPAC Name |
5-amino-2-methylquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOFWZGKLRGLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B3166973.png)
![N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3166985.png)
AMINE](/img/structure/B3166988.png)
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3166998.png)



amine](/img/structure/B3167025.png)

![butyl(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B3167033.png)



![4-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167054.png)
